molecular formula C12H11Cl2NO3 B14412038 But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate CAS No. 84970-60-5

But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate

Cat. No.: B14412038
CAS No.: 84970-60-5
M. Wt: 288.12 g/mol
InChI Key: SDHHFLFOHXILFS-UHFFFAOYSA-N
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Description

But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a but-2-yn-1-yl group attached to a carbamate moiety, which is further substituted with a 3,5-dichloro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of but-2-yn-1-ol with 3,5-dichloro-4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aromatic ring and alkyne moiety may also participate in π-π interactions or hydrogen bonding with biological molecules, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • But-2-yn-1-yl (3,5-dichloro-4-fluorophenyl)carbamate
  • But-2-yn-1-yl (3,5-dichloro-4-hydroxyphenyl)carbamate
  • But-2-yn-1-yl (3,5-dichloro-4-aminophenyl)carbamate

Uniqueness

But-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

CAS No.

84970-60-5

Molecular Formula

C12H11Cl2NO3

Molecular Weight

288.12 g/mol

IUPAC Name

but-2-ynyl N-(3,5-dichloro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C12H11Cl2NO3/c1-3-4-5-18-12(16)15-8-6-9(13)11(17-2)10(14)7-8/h6-7H,5H2,1-2H3,(H,15,16)

InChI Key

SDHHFLFOHXILFS-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC(=O)NC1=CC(=C(C(=C1)Cl)OC)Cl

Origin of Product

United States

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